molecular formula C16H23NO3 B5555967 N-cycloheptyl-3,4-dimethoxybenzamide

N-cycloheptyl-3,4-dimethoxybenzamide

Cat. No.: B5555967
M. Wt: 277.36 g/mol
InChI Key: QWRGDZULOKUGPE-UHFFFAOYSA-N
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Description

N-cycloheptyl-3,4-dimethoxybenzamide is a benzamide derivative characterized by a cycloheptyl group attached to the amide nitrogen and 3,4-dimethoxy substituents on the aromatic ring. The cycloheptyl group likely enhances lipophilicity and steric bulk, influencing solubility, metabolic stability, and binding interactions in biological systems .

Properties

IUPAC Name

N-cycloheptyl-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-19-14-10-9-12(11-15(14)20-2)16(18)17-13-7-5-3-4-6-8-13/h9-11,13H,3-8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRGDZULOKUGPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CCCCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-3,4-dimethoxybenzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with cycloheptylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in ether solvents.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 3,4-dimethoxybenzoic acid or 3,4-dimethoxybenzaldehyde.

    Reduction: Formation of N-cycloheptyl-3,4-dimethoxybenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-cycloheptyl-3,4-dimethoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cycloheptyl-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of N-cycloheptyl-3,4-dimethoxybenzamide can be contextualized by comparing it to structurally related benzamides (Table 1):

Compound Name Substituent on Amide Nitrogen Key Functional Groups Molecular Formula Key Applications/Findings References
N-cyclopentyl-3,4-dimethoxybenzamide Cyclopentyl 3,4-dimethoxy, amide C₁₄H₁₉NO₃ Potential ATAD2 inhibition; studied via molecular docking
N-allyl-3,4-dimethoxybenzamide Allyl 3,4-dimethoxy, amide C₁₂H₁₅NO₃ Intermediate in organic synthesis; lower steric hindrance
N-phenyl-3,4-dimethoxybenzamide Phenyl 3,4-dimethoxy, amide C₁₅H₁₅NO₃ Reference standard; aromatic interactions studied
N-ethyl-3,4-dimethoxybenzamide Ethyl 3,4-dimethoxy, amide C₁₁H₁₅NO₃ Byproduct of dealkylation reactions; moderate stability under oxidative conditions
N-benzothiazol-2-yl-3,4-dimethoxybenzamide Benzothiazolyl 3,4-dimethoxy, amide, heterocycle C₁₆H₁₄N₂O₃S Bioactive scaffold; potential kinase inhibition

Key Observations:

  • Lipophilicity : Cycloalkyl groups (heptyl vs. pentyl) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
  • Stability : N-ethyl derivatives are prone to dealkylation under copper-catalyzed oxidative conditions, whereas cycloheptyl groups may resist such degradation due to their saturated structure .

Stability and Reactivity

  • Oxidative Stability : N-ethyl-3,4-dimethoxybenzamide is susceptible to dealkylation via hydroxyl radicals, forming N-deethylated products . The cycloheptyl group’s lack of labile C-N bonds may confer greater resistance to such degradation.
  • Thermal Stability : Melting points for analogs range from 165–168°C (N-acetyl) to oils (N,N-diethyl), suggesting that solid-state stability varies with substituent bulk .

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